molecular formula C11H13NO B14305899 1-(Pyridin-2-yl)cyclohex-2-en-1-ol CAS No. 113493-42-8

1-(Pyridin-2-yl)cyclohex-2-en-1-ol

Cat. No.: B14305899
CAS No.: 113493-42-8
M. Wt: 175.23 g/mol
InChI Key: HHHKRVDGIJCBRS-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclohex-2-en-1-ol is a chemical compound that features a cyclohexene ring bonded to a pyridine ring through a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and pyridine, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the reaction of pyridine with cyclohexenone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the hydroxyl group at the correct position on the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a pyridine ring and a cyclohexene ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

113493-42-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-pyridin-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H13NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2-3,5-7,9,13H,1,4,8H2

InChI Key

HHHKRVDGIJCBRS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2=CC=CC=N2)O

Origin of Product

United States

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